molecular formula C25H26N2O3S B2504551 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955225-56-6

2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2504551
CAS No.: 955225-56-6
M. Wt: 434.55
InChI Key: UETJDRFXUXTUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound featuring a 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry. This molecule is structurally characterized by an acetamide linker attached to a meta-tolyl group on one end and a nitrogen-atom protected by a tosyl (p-toluenesulfonyl) group on the tetrahydroisoquinoline on the other. While the specific biological profile and research applications of this exact compound are not yet fully detailed in the literature, its core structure is of significant scientific interest. Tetrahydroisoquinoline derivatives are extensively studied for their diverse pharmacological properties. Notably, some substituted tetrahydroisoquinolines have demonstrated potent neuroprotective effects in preclinical models. The mechanism for this activity is believed to be a unique, dual-function action involving the scavenging of free radicals to mitigate oxidative stress and the antagonism of NMDA receptors to prevent glutamate-induced excitotoxicity . The presence of the acetamide and tosyl groups in this molecule also suggests its potential utility in synthetic chemistry, possibly acting as a substrate or intermediate in metal-catalyzed directed C-H functionalization reactions, which are powerful tools for constructing complex molecules in drug discovery research . This product is intended for research purposes as a chemical reference standard or building block for further chemical synthesis and biological investigation. It is strictly for laboratory use.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-18-6-10-24(11-7-18)31(29,30)27-13-12-21-8-9-23(16-22(21)17-27)26-25(28)15-20-5-3-4-19(2)14-20/h3-11,14,16H,12-13,15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETJDRFXUXTUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a derivative of tetrahydroisoquinoline, a structural motif known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S. The structure features a tetrahydroisoquinoline core substituted with a m-tolyl group and a tosyl moiety, which may influence its biological interactions.

1. Anticancer Activity

Recent studies have indicated that compounds derived from tetrahydroisoquinoline exhibit significant anticancer properties. For instance, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines have been shown to inhibit histone deacetylase (HDAC) activity, which is linked to tumorigenesis and cancer progression . The specific compound may similarly affect HDACs or other cancer-related pathways.

2. Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been studied for their neuroprotective effects. They are believed to modulate neurotransmitter systems and may protect against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells . The potential neuroprotective activity of 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide warrants further investigation.

3. Antimicrobial Activity

Studies on related isoquinoline compounds have demonstrated antimicrobial properties against various pathogens. The presence of the tosyl group may enhance the compound's ability to penetrate microbial membranes or interact with bacterial enzymes .

The mechanisms through which 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exerts its biological effects likely involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets involved in signaling pathways.

Study 1: Anticancer Efficacy

A study evaluated the effects of various tetrahydroisoquinoline derivatives on cancer cell lines. It was found that these compounds could induce apoptosis in human cancer cells through the activation of caspase pathways .

Study 2: Neuroprotection

In vitro studies demonstrated that certain tetrahydroisoquinoline derivatives could protect neurons from glutamate-induced excitotoxicity. This suggests potential applications in treating conditions like Alzheimer’s disease .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionProtection against excitotoxicity
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

The biological activity of 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is attributed to its ability to interact with various molecular targets within the body. Key areas of research include:

1. Enzyme Inhibition

  • The compound has shown potential in inhibiting enzymes involved in critical cellular pathways. For instance, it may target enzymes associated with cancer cell proliferation and survival, making it a candidate for cancer therapeutics.

2. Receptor Modulation

  • It can modulate the activity of specific receptors that play roles in various physiological responses. This modulation can influence processes such as inflammation and pain perception.

3. Antiproliferative Activity

  • Studies have demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit antiproliferative effects against several cancer cell lines. Research indicates that this compound may similarly inhibit the growth of human cancer cells while sparing normal cells .

Therapeutic Potential

The therapeutic potential of 2-(m-tolyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide extends to several areas:

1. Cancer Treatment

  • Due to its enzyme inhibition properties and antiproliferative effects, this compound is being investigated for its efficacy in treating various cancers. Preliminary studies suggest it may be effective against specific types of tumors .

2. Neurological Disorders

  • The modulation of neurotransmitter receptors by this compound suggests potential applications in treating neurological disorders such as depression or anxiety .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study published in Pharmaceutical Chemistry explored the synthesis and biological evaluation of tetrahydroisoquinoline derivatives, highlighting their anticancer properties .
  • Research conducted by Journal of Medicinal Chemistry focused on the structure-activity relationship (SAR) of similar compounds and their biological activities against various cancer cell lines, suggesting that modifications to the isoquinoline structure can enhance potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) logP Notable Features
2-(m-Tolyl)-N-(2-Tosyl-1,2,3,4-Tetrahydroisoquinolin-7-yl)Acetamide (Target) Tosyl, m-tolyl Likely C27H28N2O3S ~492 (estimated) ~3.5 High metabolic stability due to tosyl group; potential CNS activity.
N-(1-Acetyl-1,2,3,4-Tetrahydroquinolin-7-yl)-2-(3-Methylphenoxy)Acetamide Acetyl, 3-methylphenoxy C20H22N2O3 338.4 3.326 Lower molecular weight; acetyl group may reduce metabolic stability .
2-(3,4-Dimethoxyphenyl)-N-(2-(Thiophene-2-Carbonyl)-TIQ-7-yl)Acetamide Thiophene carbonyl, dimethoxyphenyl C24H24N2O4S 436.5 N/A Electron-rich thiophene enhances binding to aromatic receptors .
2-(2,4-Dichlorophenoxy)-N-(2-(Phenylsulfonyl)-TIQ-7-yl)Acetamide Phenylsulfonyl, dichlorophenoxy C23H20Cl2N2O4S 491.4 N/A Chlorine atoms increase hydrophobicity; potential agrochemical applications .
N-(2-Acetyl-TIQ-7-yl)-2-(2,4-Dichlorophenoxy)Acetamide Acetyl, dichlorophenoxy C19H18Cl2N2O3 393.3 N/A Dichlorophenoxy group may confer herbicidal activity .

Key Structural and Functional Comparisons:

Substituent Effects on Bioactivity: The tosyl group in the target compound contrasts with acetyl () or thiophene carbonyl () groups. Tosyl’s sulfonyl moiety enhances stability but may reduce membrane permeability compared to smaller substituents like acetyl . Chlorinated analogs () exhibit higher hydrophobicity (e.g., logP increases with Cl atoms), aligning with pesticidal uses (), whereas the non-chlorinated target compound is more likely suited for medicinal chemistry.

However, its tosyl group may improve solubility in polar solvents compared to dichlorophenoxy derivatives .

Synthetic Routes: Synthesis of the target compound likely involves tosylation of a tetrahydroisoquinoline intermediate, followed by acetamide coupling (similar to methods in and ). This contrasts with thiophene- or acetyl-substituted analogs, which use thiouracil or cyclic amines in their synthesis .

Potential Applications: Unlike pesticidal chloroacetamides (), the target compound’s structure suggests central nervous system (CNS) targeting, akin to tetrahydroisoquinoline derivatives used in dopamine receptor modulation.

Research Findings and Limitations:

  • and 5 highlight how substituents like acetyl or thiophene alter receptor affinity, but data on the target compound’s specific interactions are lacking.
  • and 7 emphasize the role of halogenation in agrochemical efficacy, a feature absent in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.